molecular formula C17H19N5O2 B5066455 2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol

2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol

Cat. No.: B5066455
M. Wt: 325.4 g/mol
InChI Key: VEUDMMXFFHAXKE-UHFFFAOYSA-N
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Description

2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol is a complex organic compound that features a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the pyrimidine moiety. The final step usually involves the attachment of the hydroxyethyl group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pH control can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)ethanol
  • 2-(2-Hydroxyethyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol

Uniqueness

2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

2-[2-hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c23-11-9-21(10-12-24)15-13-16(22-8-4-7-18-22)20-17(19-15)14-5-2-1-3-6-14/h1-8,13,23-24H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDMMXFFHAXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)N(CCO)CCO)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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